molecular formula C12H15ClN6O3 B10931020 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B10931020
M. Wt: 326.74 g/mol
InChI Key: PSDLHNALAXPYOZ-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Nitration and chlorination: The pyrazole ring is then nitrated and chlorinated to introduce the nitro and chloro groups.

    Amide formation: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro group can be substituted with various nucleophiles to introduce different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 3-(4-AMINO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: Used in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.

    Anti-inflammatory: Some derivatives have shown anti-inflammatory properties.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Dyes and Pigments: Pyrazole derivatives are used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE would depend on its specific application. Generally, pyrazole derivatives exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-CHLORO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE: Lacks the nitro group.

    3-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE: Lacks the chloro group.

Uniqueness

The presence of both chloro and nitro groups in 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PROPANAMIDE makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15ClN6O3

Molecular Weight

326.74 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-(1-ethyl-5-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C12H15ClN6O3/c1-3-18-8(2)10(6-14-18)15-11(20)4-5-17-7-9(13)12(16-17)19(21)22/h6-7H,3-5H2,1-2H3,(H,15,20)

InChI Key

PSDLHNALAXPYOZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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